N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine

Lipophilicity XLogP3 Drug Design

N-Methyl-1-(1-methylpyrrolidin-3-yl)methanamine is a chiral, tertiary diamine building block featuring a 1-methylpyrrolidine core and a secondary methylamine side chain. With a molecular weight of 128.22 g/mol, its specific substitution pattern yields a unique balance of lipophilicity (XLogP3 = 0.2), hydrogen-bonding capacity (1 HBD, 2 HBA), and a topological polar surface area (TPSA) of 15.3 Ų.

Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
CAS No. 89850-95-3
Cat. No. B1354945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-1-(1-methylpyrrolidin-3-yl)methanamine
CAS89850-95-3
Molecular FormulaC7H16N2
Molecular Weight128.22 g/mol
Structural Identifiers
SMILESCNCC1CCN(C1)C
InChIInChI=1S/C7H16N2/c1-8-5-7-3-4-9(2)6-7/h7-8H,3-6H2,1-2H3
InChIKeyZLDWGNZSKNMPRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-1-(1-methylpyrrolidin-3-yl)methanamine (CAS 89850-95-3) – Physicochemical and Hazard Profile for Informed Procurement


N-Methyl-1-(1-methylpyrrolidin-3-yl)methanamine is a chiral, tertiary diamine building block featuring a 1-methylpyrrolidine core and a secondary methylamine side chain [1]. With a molecular weight of 128.22 g/mol, its specific substitution pattern yields a unique balance of lipophilicity (XLogP3 = 0.2), hydrogen-bonding capacity (1 HBD, 2 HBA), and a topological polar surface area (TPSA) of 15.3 Ų [1]. These computed descriptors, along with its experimental density (0.877 g/cm³) and boiling point (152 °C) [2], position it as a moderately lipophilic, low-TPSA intermediate, distinct from its primary and tertiary amine analogs. The compound is classified under GHS as a flammable liquid (Flam. Liq. 3), acutely toxic (Acute Tox. 4), corrosive (Skin Corr. 1B), and a respiratory irritant (STOT SE 3) [3].

Why N-Methyl-1-(1-methylpyrrolidin-3-yl)methanamine Cannot Be Swapped with Primary or Tertiary Amine Analogs


Substituting N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine with its closest analogs—the primary amine (1-methylpyrrolidin-3-yl)methanamine or the tertiary amine N,N-dimethyl(1-methylpyrrolidin-3-yl)methanamine—introduces quantifiable and functionally critical shifts in lipophilicity, polarity, and hydrogen-bonding character that can derail synthetic outcomes. For example, the primary amine analog exhibits a lower XLogP3 (-0.3 vs. 0.2) and nearly double the TPSA (29.3 vs. 15.3 Ų), which can drastically alter solubility, membrane permeability, and chromatographic behavior in drug discovery or materials science [1][2]. Conversely, the tertiary amine analog eliminates the hydrogen-bond donor entirely, losing the secondary amine functionality that may be essential for target engagement, chiral induction, or subsequent derivatization . These differences are not cosmetic; they control reactivity, purification, and biological performance, making naive substitution a significant risk in research and production pipelines.

N-Methyl-1-(1-methylpyrrolidin-3-yl)methanamine: Quantified Differentiation Against Primary and Tertiary Amine Analogs


Balanced Lipophilicity: XLogP3 of 0.2 Compared to Primary and Tertiary Amine Analogs

The target compound's XLogP3 of 0.2 occupies a distinct lipophilicity window between its primary amine analog (-0.3) and its predicted tertiary amine analog. This intermediate value offers a balanced profile for both aqueous solubility and membrane partitioning, a critical parameter in early-stage drug discovery and agrochemical design [1][2].

Lipophilicity XLogP3 Drug Design ADME Physicochemical Property

Reduced Topological Polar Surface Area: 15.3 Ų Enables Better Membrane Permeability than Primary Amine Analog

The target compound's Topological Polar Surface Area (TPSA) of 15.3 Ų is 47.8% lower than that of its primary amine analog (29.3 Ų). This lower TPSA is a critical determinant for passive membrane permeability and blood-brain barrier penetration, with values below 60-70 Ų often desirable for oral CNS drug candidates [1][2].

Polar Surface Area CNS Drug Design Membrane Permeability Oral Bioavailability Physicochemical Property

Moderate Hydrogen-Bond Donor Capacity: 1 HBD Offers a Functional Handle Absent in the Tertiary Amine Analog

The target compound possesses a single hydrogen-bond donor (HBD, the secondary amine NH) and two hydrogen-bond acceptors (HBA, the two nitrogen atoms). In contrast, the N,N-dimethyl tertiary amine analog (CAS 1313738-92-9) has zero HBDs. This single HBD is critical for forming directed hydrogen bonds with biological targets, influencing pharmacophore recognition, and enabling further chemoselective derivatization (e.g., amide bond formation) [1].

Hydrogen-Bond Donor Medicinal Chemistry Target Engagement Selectivity Derivatization

Specialized Application Scenarios for N-Methyl-1-(1-methylpyrrolidin-3-yl)methanamine Based on Differential Properties


Scaffold for CNS-Penetrant Probe and Drug Discovery Libraries

With a TPSA of 15.3 Ų and a moderate XLogP3 of 0.2, this compound is ideally suited as a core scaffold for designing blood-brain barrier (BBB) penetrant molecules. Its low polarity and balanced lipophilicity profile are in line with established guidelines for CNS drugs, making it a superior choice over the higher-TPSA primary amine analog for projects targeting neurological disorders [1][2].

Key Intermediate for Selective Derivatization via the Secondary Amine Handle

The compound's single hydrogen-bond donor secondary amine provides a unique functional handle for chemoselective reactions, such as amide coupling or reductive amination, without the competing reactivity of a primary amine. This makes it a critical building block for constructing complex, chiral molecules where protecting group strategies can be minimized, offering an advantage over both primary and tertiary amine analogs [1].

Precursor for Chiral Ligand and Asymmetric Catalyst Synthesis

The defined, albeit racemic, stereocenter on the pyrrolidine ring, combined with the steric and electronic influence of the N-methyl groups, makes this compound a valuable precursor for developing chiral diamine ligands for asymmetric catalysis. Its specific steric environment is distinct from that of the less sterically demanding primary amine analog, potentially translating to different enantioselectivities in catalytic reactions [1].

Reference Standard for Hazard Assessment of N-Methylpyrrolidine Diamines

The compound's well-documented GHS profile (Flam. Liq. 3; Skin Corr. 1B; Acute Tox. 4; STOT SE 3) provides a robust baseline for safety and risk assessment when scaling up reactions or handling this class of compound. Its specific combination of hazards serves as a crucial reference point for process chemists and EHS professionals, distinct from analogs with potentially different hazard profiles [2].

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